(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The introduction of complex molecules such as "(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" typically involves the exploration of novel compounds with potential therapeutic benefits. The design and discovery of such compounds often leverage parallel synthetic chemistry and structure-based drug design, targeting specific biological pathways or molecules for the treatment of various disorders (Verhoest et al., 2012).
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes, leveraging nucleophilic substitution reactions, cyclization, and optimization of reaction conditions for scale-up. For example, the robust synthesis of key intermediates for drug molecules has been achieved through optimized reactions, including nucleophilic aromatic substitution, hydrogenation, and iodination (Fussell et al., 2012).
Molecular Structure Analysis
Studies on the molecular structure of similar compounds reveal detailed insights into the arrangement of atoms, the planarity of specific rings, and the conformation of functional groups. These structural details are crucial for understanding the compound's interaction with biological targets (Sharma et al., 2014).
Chemical Reactions and Properties
The reactivity of compounds with various chemical groups, such as pyrimidine and piperidine rings, is essential for their functionalization and the development of derivatives with enhanced biological activity. For instance, the synthesis and characterization of novel derivatives involving piperidine and pyrimidin-2-yl groups have been explored for their potential antimicrobial activity (Desai et al., 2016).
Wissenschaftliche Forschungsanwendungen
Pharmacological Potentials
Research on structurally similar compounds has focused on their role as selective inhibitors targeting specific enzymes or receptors implicated in disease processes. For example, PF-04447943, a selective inhibitor of the PDE9A enzyme, was identified through structure-based drug design and parallel synthetic chemistry. This compound has shown promise in elevating central cGMP levels in the brain and cerebrospinal fluid of rodents, exhibiting procognitive activity in rodent models, and synaptic stabilization in an amyloid precursor protein transgenic mouse model. These findings suggest its potential for treating cognitive disorders related to cGMP signaling impairment (Verhoest et al., 2012).
Antimycobacterial Activities
Another application involves the development of antimycobacterial agents. Compounds like spiro-piperidin-4-ones have been synthesized and tested for their activity against Mycobacterium tuberculosis and multidrug-resistant strains. One such compound demonstrated significant in vitro and in vivo activity, offering a new avenue for tuberculosis treatment research (Kumar et al., 2008).
Synthetic Pathways and Labeling
In the domain of chemical synthesis, these compounds serve as intermediates for developing labeled molecules, aiding in the study of pharmacokinetics and the metabolic fate of drugs. For instance, synthesis and characterization of carbon-14 and carbon-13 labeled compounds have provided insights into drug metabolism and disposition, supporting the development of new therapeutic agents (Ackland et al., 1993).
Eigenschaften
IUPAC Name |
(3R,4R)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(oxan-4-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-12-11-21(7-6-18(12,22)14-3-8-23-9-4-14)17-16-15(5-10-24-16)19-13(2)20-17/h5,10,12,14,22H,3-4,6-9,11H2,1-2H3/t12-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHPXEOCVXOLRD-XIKOKIGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C3=NC(=NC4=C3SC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C3=NC(=NC4=C3SC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.